molecular formula C25H22N2O7 B11484771 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11484771
M. Wt: 462.4 g/mol
InChI Key: QOGQBXLXAKNJRU-UHFFFAOYSA-N
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Description

3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a dihydroindolone core, which is known for its biological activity, and additional functional groups that may enhance its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate indole derivative, followed by oxidation and nitration reactions to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound’s dihydroindolone core is known to interact with various enzymes and receptors, potentially modulating their activity. The nitrophenyl and methoxy groups may enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways involved would depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
  • 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(1-NAPHTHYL)METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE

Uniqueness

Compared to similar compounds, 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the nitrophenyl group, which may confer additional biological activity and specificity. The combination of functional groups in this compound allows for a wide range of chemical modifications and applications, making it a versatile molecule for research and development .

Properties

Molecular Formula

C25H22N2O7

Molecular Weight

462.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[(4-nitrophenyl)methyl]indol-2-one

InChI

InChI=1S/C25H22N2O7/c1-33-22-12-9-17(13-23(22)34-2)21(28)14-25(30)19-5-3-4-6-20(19)26(24(25)29)15-16-7-10-18(11-8-16)27(31)32/h3-13,30H,14-15H2,1-2H3

InChI Key

QOGQBXLXAKNJRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])O)OC

Origin of Product

United States

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